Cas no 318958-37-1 (2-(2-Iodoethoxy)propane)

2-(2-ヨードエトキシ)プロパンは、有機合成において有用なヨード化エーテル化合物です。分子式はC5H11IOで、ヨード基とエーテル基を併せ持つことが特徴です。この化合物は、特にグリニャール試薬や他の有機金属試薬との反応において優れた反応性を示し、炭素-炭素結合形成反応に広く利用可能です。高い純度と安定性を備えており、保存性に優れています。また、選択的な官能基変換が可能なため、複雑な分子骨格の構築に有用です。実験室規模から工業的生産まで、多様な合成化学プロセスに適用できる汎用性が大きな利点です。

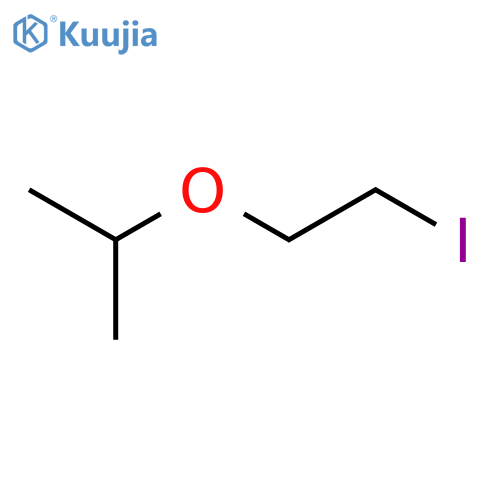

2-(2-Iodoethoxy)propane structure

商品名:2-(2-Iodoethoxy)propane

2-(2-Iodoethoxy)propane 化学的及び物理的性質

名前と識別子

-

- 2-(2-iodoethoxy)propane

- 2-(2-Iodo-ethoxy)-propane

- NE58493

- 2-(2-Iodoethoxy)propane

-

- インチ: 1S/C5H11IO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3

- InChIKey: UWIHFAMNCKJWKW-UHFFFAOYSA-N

- ほほえんだ: ICCOC(C)C

計算された属性

- せいみつぶんしりょう: 213.98546 g/mol

- どういたいしつりょう: 213.98546 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 37.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- ぶんしりょう: 214.04

- 疎水性パラメータ計算基準値(XlogP): 2

2-(2-Iodoethoxy)propane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-140875-2.5g |

2-(2-iodoethoxy)propane |

318958-37-1 | 95% | 2.5g |

$1034.0 | 2023-06-08 | |

| Enamine | EN300-140875-5.0g |

2-(2-iodoethoxy)propane |

318958-37-1 | 95% | 5g |

$1530.0 | 2023-06-08 | |

| Enamine | EN300-140875-0.25g |

2-(2-iodoethoxy)propane |

318958-37-1 | 95% | 0.25g |

$216.0 | 2023-06-08 | |

| Enamine | EN300-140875-10.0g |

2-(2-iodoethoxy)propane |

318958-37-1 | 95% | 10g |

$2269.0 | 2023-06-08 | |

| TRC | I707148-100mg |

2-(2-Iodoethoxy)propane |

318958-37-1 | 100mg |

$259.00 | 2023-05-18 | ||

| Enamine | EN300-140875-0.05g |

2-(2-iodoethoxy)propane |

318958-37-1 | 95% | 0.05g |

$101.0 | 2023-06-08 | |

| Enamine | EN300-140875-2500mg |

2-(2-iodoethoxy)propane |

318958-37-1 | 95.0% | 2500mg |

$1034.0 | 2023-09-30 | |

| Enamine | EN300-140875-1000mg |

2-(2-iodoethoxy)propane |

318958-37-1 | 95.0% | 1000mg |

$528.0 | 2023-09-30 | |

| A2B Chem LLC | AV62652-10g |

2-(2-iodoethoxy)propane |

318958-37-1 | 95% | 10g |

$2424.00 | 2024-04-20 | |

| 1PlusChem | 1P01ADBW-10g |

2-(2-iodoethoxy)propane |

318958-37-1 | 95% | 10g |

$2867.00 | 2024-05-05 |

2-(2-Iodoethoxy)propane 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

318958-37-1 (2-(2-Iodoethoxy)propane) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 4964-69-6(5-Chloroquinaldine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量